3-Amino-1-(4-ethoxyphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one 3-Amino-1-(4-ethoxyphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC19772428
InChI: InChI=1S/C18H17F3N2O2/c1-2-25-14-9-7-13(8-10-14)23-16(15(22)17(23)24)11-3-5-12(6-4-11)18(19,20)21/h3-10,15-16H,2,22H2,1H3
SMILES:
Molecular Formula: C18H17F3N2O2
Molecular Weight: 350.3 g/mol

3-Amino-1-(4-ethoxyphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one

CAS No.:

VCID: VC19772428

Molecular Formula: C18H17F3N2O2

Molecular Weight: 350.3 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-(4-ethoxyphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one -

Description

Synthesis

The synthesis of azetidinones typically involves cyclization reactions, often using beta-amino acids or derivatives as precursors. For this specific compound, the following steps are hypothesized:

  • Formation of Beta-Lactam Core: A Schiff base condensation between an amine and a carbonyl compound, followed by cyclization, could generate the azetidinone ring.

  • Substitution Reactions: Introduction of functional groups such as ethoxyphenyl and trifluoromethylphenyl moieties can occur via nucleophilic substitution or Friedel-Crafts acylation.

Biological Activity

Azetidinones are known for diverse biological activities, including:

  • Antimicrobial Properties: Azetidinones are structurally related to beta-lactam antibiotics, suggesting potential antibacterial activity.

  • Anti-inflammatory Effects: Compounds with similar structures have been reported to inhibit enzymes like cyclooxygenase (COX).

  • Antitumor Potential: The trifluoromethyl group enhances binding affinity to biological targets, making it a candidate for anticancer studies.

Applications in Medicinal Chemistry

This compound's structure suggests potential applications in:

  • Drug Design: The azetidinone scaffold is a versatile building block for designing enzyme inhibitors or receptor modulators.

  • Pharmacokinetics Optimization: The trifluoromethyl group improves metabolic stability and bioavailability.

Potential Research Directions

  • Biological Evaluation:

    • Testing for antimicrobial, anti-inflammatory, or anticancer properties.

    • Enzyme inhibition assays to explore its mechanism of action.

  • Structure-Activity Relationship (SAR) Studies:

    • Modifying substituents on the phenyl rings to optimize activity.

    • Exploring derivatives with different electron-withdrawing or donating groups.

  • Pharmacokinetics and Toxicology:

    • Assessing absorption, distribution, metabolism, and excretion (ADME) properties.

    • Evaluating cytotoxicity in vitro and in vivo.

Product Name 3-Amino-1-(4-ethoxyphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one
Molecular Formula C18H17F3N2O2
Molecular Weight 350.3 g/mol
IUPAC Name 3-amino-1-(4-ethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]azetidin-2-one
Standard InChI InChI=1S/C18H17F3N2O2/c1-2-25-14-9-7-13(8-10-14)23-16(15(22)17(23)24)11-3-5-12(6-4-11)18(19,20)21/h3-10,15-16H,2,22H2,1H3
Standard InChIKey WJNXHCXHECUVQI-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)C(F)(F)F
PubChem Compound 102537093
Last Modified Aug 11 2024

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